molecular formula C7H10BrN3O2 B11775508 5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid

5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11775508
M. Wt: 248.08 g/mol
InChI Key: FBGNIYVWZLCVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is characterized by the presence of a bromine atom at the 5-position, an isobutyl group at the 1-position, and a carboxylic acid group at the 4-position. It has a molecular formula of C7H10BrN3O2 and a molecular weight of 248.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,3-triazole with bromine and isobutyl bromide under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile, at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The presence of the bromine atom and the carboxylic acid group enhances its binding affinity and specificity. The triazole ring structure allows for versatile interactions with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid
  • 3-Bromo-1H-1,2,4-triazole
  • 5-Bromo-1H-1,2,3-triazole

Uniqueness

5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions in biological systems and enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C7H10BrN3O2

Molecular Weight

248.08 g/mol

IUPAC Name

5-bromo-1-(2-methylpropyl)triazole-4-carboxylic acid

InChI

InChI=1S/C7H10BrN3O2/c1-4(2)3-11-6(8)5(7(12)13)9-10-11/h4H,3H2,1-2H3,(H,12,13)

InChI Key

FBGNIYVWZLCVBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(N=N1)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.